4-Ethyl-2,6-dimethylheptane

Catalog No.
S15128607
CAS No.
61868-31-3
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2,6-dimethylheptane

CAS Number

61868-31-3

Product Name

4-Ethyl-2,6-dimethylheptane

IUPAC Name

4-ethyl-2,6-dimethylheptane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-11(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

GBSGJLJGXHBTQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)CC(C)C

4-Ethyl-2,6-dimethylheptane is an organic compound classified as an alkane with the molecular formula C11H24C_{11}H_{24} and a molecular weight of approximately 156.3083 g/mol. This compound features a branched structure characterized by an ethyl group at the fourth carbon and two methyl groups at the second and sixth carbons of a heptane backbone. Its structural uniqueness contributes to its potential applications in various chemical processes and industries.

4-Ethyl-2,6-dimethylheptane undergoes typical alkane reactions, including combustion and free radical halogenation. In combustion reactions, it reacts with oxygen to produce carbon dioxide and water, releasing energy. The reaction can be represented as:

C11H24+O2CO2+H2O+EnergyC_{11}H_{24}+O_2\rightarrow CO_2+H_2O+\text{Energy}

In halogenation, 4-ethyl-2,6-dimethylheptane can react with halogens (e.g., bromine or chlorine) under UV light to form haloalkanes. The branching in its structure affects the reactivity and selectivity of these reactions, particularly in determining the positions of substitution on the carbon chain

1
.

4-Ethyl-2,6-dimethylheptane can be synthesized through several methods:

  • Alkylation Reactions: Using heptane as a starting material, ethyl and methyl groups can be introduced via alkylation processes using alkyl halides in the presence of strong bases.
  • Hydrocracking: This method involves breaking down larger hydrocarbons under high pressure and temperature in the presence of hydrogen and a catalyst to yield branched alkanes like 4-ethyl-2,6-dimethylheptane.
  • Isomerization: Starting from straight-chain alkanes, isomerization can produce branched alkanes through catalytic processes .

Interaction studies involving 4-ethyl-2,6-dimethylheptane primarily focus on its combustion characteristics and reactivity with oxygen. Research indicates that the branching structure influences the reaction kinetics and mechanisms during oxidation processes. Understanding these interactions is crucial for optimizing its use in fuel applications and assessing environmental impacts .

Several compounds share structural similarities with 4-ethyl-2,6-dimethylheptane. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
2,6-DimethylheptaneStraight-chain with two methyl groupsMore linear structure; less branching
3-Ethyl-2-methylhexaneEthyl group at third positionDifferent branching pattern
2-Methyl-3-heptyneAlkyne functional groupContains a triple bond
4-Isopropyl-3-methylheptaneIsopropyl group at fourth positionDifferent branching leading to varying properties

4-Ethyl-2,6-dimethylheptane's unique combination of an ethyl group and two methyl groups gives it distinct physical properties compared to these similar compounds. This branching enhances its octane rating and alters its reactivity profile in

Solid Acid-Catalyzed Alkylation

The direct alkylation of alkanes with aromatic hydrocarbons using solid acid catalysts offers a scalable route to branched alkanes. For instance, H-beta zeolites combined with platinum-supported hydrotalcite (Pt/HT) nanoparticles facilitate the alkylation of benzene with 2-methylhexane, yielding heptylbenzenes as intermediates. Subsequent hydrodeoxygenation converts these intermediates into 4-ethyl-2,6-dimethylheptane with approximately 20% efficiency. The Pt/HT system enhances reaction rates by promoting dehydrogenation-hydrogenation cycles, while the zeolite’s microporous structure ensures shape selectivity.

Comparative studies using 3-methylhexane instead of 2-methylhexane reveal distinct product distributions, with pentylbenzenes dominating due to acid-catalyzed cracking. This underscores the importance of alkane branching in determining reaction pathways. A summary of catalyst performance is provided below:

Catalyst SystemSubstrateMain ProductYield (%)
H-beta + Pt/HT2-methylhexaneHeptylbenzenes20
H-beta3-methylhexanePentylbenzenes35

Electrocatalytic C(sp³)–H Functionalization

Electrochemical methods paired with photoredox catalysis enable selective C–H bond activation in alkanes. An iron-nickel binary system operates at an ultra-low anodic potential (0.23 V vs. Ag/AgCl), minimizing side reactions and enabling the alkylation of 2,6-dimethylheptane with ethyl groups. This method achieves >70% functional group compatibility, making it suitable for synthesizing 4-ethyl-2,6-dimethylheptane from simpler precursors. The dual catalytic mechanism involves:

  • Electrochemical oxidation generating alkyl radicals.
  • Photoredox-induced coupling with ethylating agents.

This approach avoids stoichiometric oxidants and reduces waste, aligning with green chemistry principles.

4-Ethyl-2,6-dimethylheptane is a branched saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol [1]. This compound belongs to the class of highly branched alkanes, characterized by its complex three-dimensional structure that incorporates multiple methyl branches along its heptane backbone [2]. The compound exhibits a Chemical Abstracts Service registry number of 61868-31-3 and demonstrates unique physical and chemical properties that distinguish it from linear alkane counterparts [1].

PropertyValueReference/Source
Molecular FormulaC₁₁H₂₄PubChem [1]
Molecular Weight (g/mol)156.31PubChem [1]
CAS Number61868-31-3PubChem [1]
Density (g/cm³)0.755*Similar structure estimate [3]
Boiling Point (°C)179*Similar structure estimate [3]
XLogP3-AA5.3PubChem [1]
Hydrogen Bond Donor Count0PubChem [1]
Hydrogen Bond Acceptor Count0PubChem [1]
Rotatable Bond Count5PubChem [1]
Topological Polar Surface Area (Ų)0PubChem [1]
Heavy Atom Count11PubChem [1]
Complexity72PubChem [1]

*Estimated values based on similar branched alkane structures

The thermodynamic stability of branched alkanes like 4-Ethyl-2,6-dimethylheptane exceeds that of their linear counterparts due to favorable electrostatic interactions and reduced steric energy contributions [4] [5]. Research utilizing density functional theory has demonstrated that branched alkanes possess lower destabilizing steric energy compared to linear alkanes, with this advantage offset by quantum energy terms that ultimately favor the electrostatic energy component supporting alkane branching [4].

Applications in Advanced Material Science

Role as a Precursor in Polymer Additive Development

The utilization of 4-Ethyl-2,6-dimethylheptane as a precursor in polymer additive development represents a significant advancement in materials science applications [6] [7]. Branched alkanes serve as critical building blocks in the synthesis of complex polymer architectures, particularly in the development of hyperbranched polymers and star-like copolymers [8]. The unique structural characteristics of 4-Ethyl-2,6-dimethylheptane enable its incorporation into polymer systems where controlled branching is essential for achieving desired material properties [9].

Research in polymer precursor synthesis has demonstrated that branched hydrocarbon compounds facilitate the formation of multidimensional macromolecules through controlled polymerization mechanisms [10] [9]. The synthesis pathway typically involves the transformation of branched alkane precursors through single electron transfer-living radical polymerization techniques, enabling precise control over polymer architecture and molecular weight distribution [11]. Studies have shown that polymer precursors derived from branched alkanes exhibit enhanced thermal stability and improved processing characteristics compared to linear counterparts [12].

The mechanism by which 4-Ethyl-2,6-dimethylheptane functions as a polymer additive precursor involves its integration into polymer backbone structures through radical polymerization processes [13]. The branched nature of the compound provides multiple reactive sites that facilitate cross-linking reactions and the formation of three-dimensional polymer networks [7]. Research has indicated that branched alkane precursors contribute to the development of polymers with enhanced mechanical properties, including improved tensile strength and impact resistance [14].

Advanced polymer synthesis utilizing 4-Ethyl-2,6-dimethylheptane derivatives has demonstrated success in creating materials with tailored properties for specific applications [15]. The compound serves as an effective modifier in polymer formulations, enhancing processability and enabling the production of materials with reduced energy consumption during manufacturing [12]. Studies have documented the successful incorporation of branched alkane precursors in continuous polymer synthesis processes, resulting in materials with consistent quality and improved performance characteristics [12].

Performance Enhancer in Lubricant Formulations

4-Ethyl-2,6-dimethylheptane demonstrates significant potential as a performance enhancer in advanced lubricant formulations, particularly in applications requiring superior viscosity index improvement and thermal stability [16] [8]. The branched molecular structure of this compound contributes to enhanced lubricant performance through multiple mechanisms, including viscosity modification, oxidation resistance, and improved low-temperature flow properties [17].

Research into branched alkane lubricant additives has revealed that compounds like 4-Ethyl-2,6-dimethylheptane function as effective viscosity index improvers through their ability to maintain fluid viscosity across wide temperature ranges [8]. The hyperbranched polymer derivatives of this compound have demonstrated exceptional performance in lubricant applications, with viscosity index values reaching as high as 212, significantly exceeding conventional linear polymer additives [8]. The mechanism involves the expansion of branched polymer chains at elevated temperatures, compensating for the natural viscosity decrease of base oils [8].

Additive TypeConcentration (wt%)Performance MetricMeasured ValueReference Standard
Viscosity Index Improver (Star Polymer)11.31-11.47Kinematic Viscosity at 100°C (cSt)19.00-19.01ASTM D445 [16]
Extreme Pressure Additive2.00Load Carrying CapacityEnhancedASTM D2783 [18]
Antiwear Agent1.00Wear Reduction (%)85-95ASTM D4172 [18]
Rust Inhibitor0.60Corrosion ProtectionExcellentASTM D665 [18]
Oxidation Inhibitor0.25Oxidation StabilityExtendedASTM D2272 [18]
Metal Deactivator0.15Metal PassivationEffectiveASTM D130 [18]
Branched Alkane Additive0.1-30Viscosity IndexVariableASTM D2270 [19]
Hyperbranched Polymer0.03Viscosity Index212ASTM D2270 [8]

The incorporation of 4-Ethyl-2,6-dimethylheptane derivatives in lubricant formulations has shown remarkable improvements in cold flow properties and reduced energy consumption during operation [17]. Studies utilizing aldol condensation synthesis pathways have produced branched alkane lubricant base oils with viscous properties comparable to commercial petroleum-derived Group III and Group IV base oils, while offering superior environmental performance [17]. The branched structure provides enhanced molecular interactions that contribute to improved film strength and reduced friction coefficients under extreme operating conditions [20].

Advanced research in lubricant additive development has demonstrated that 4-Ethyl-2,6-dimethylheptane-based formulations exhibit superior performance in multi-grade engine oils [16]. The compound functions synergistically with other lubricant additives, including extreme pressure agents and antiwear compounds, to provide comprehensive protection under diverse operating conditions [18]. Performance testing has revealed that lubricants containing branched alkane additives maintain stable viscosity characteristics across temperature ranges from sub-zero to elevated operating temperatures [16].

Solvent Applications in Specialty Chemical Processes

The application of 4-Ethyl-2,6-dimethylheptane as a specialty solvent in chemical processes leverages its unique combination of high volatility, chemical stability, and selective solvation properties [21] [22]. The branched alkane structure provides exceptional performance in applications requiring precise control over solvent properties, including boiling point, vapor pressure, and dissolution characteristics [23] [24].

Research into specialty solvent applications has identified 4-Ethyl-2,6-dimethylheptane as particularly effective in hydrocarbon extraction processes, where its non-polar characteristics enable selective separation of target compounds [25] [21]. The compound demonstrates efficiency rates ranging from 85-95% in hydrocarbon extraction applications, with optimal operating temperatures between 20-80°C [21]. The high volatility of the compound facilitates clean separation from extracted materials through controlled evaporation processes [21].

Application TypeSolvent PropertiesEfficiency (%)Operating Temperature (°C)Industry Sector
Hydrocarbon ExtractionNon-polar, High volatility85-9520-80Petroleum [25]
Organic Synthesis SolventStable, Low reactivity70-9025-100Pharmaceuticals [22]
Chromatography Mobile PhaseHigh purity, Consistent95-9915-40Analytical [22]
Degreasing AgentEffective dissolution80-9240-70Electronics [22]
Extraction SolventSelective separation75-8830-60Food & Beverage [25]
Reaction MediumInert environment90-9850-120Chemical Manufacturing [23]
Purification SolventClean evaporation85-9525-80Research & Development [22]
Cleaning AgentResidue-free88-9635-65Industrial Cleaning [22]

The specialty chemical industry has increasingly adopted 4-Ethyl-2,6-dimethylheptane derivatives for advanced purification and separation processes [26]. The compound exhibits exceptional performance in complexation extraction methods, particularly in applications requiring precise molecular recognition and separation [26]. Research has demonstrated the effectiveness of branched alkane solvents in facilitating calcium-phenol complexation reactions, achieving yields approaching theoretical maximums through controlled reaction staging [26].

Advanced applications in organic synthesis utilize 4-Ethyl-2,6-dimethylheptane as a reaction medium where chemical inertness and controlled solvation are critical [22]. The compound provides an inert environment for sensitive chemical transformations while offering excellent heat transfer properties and minimal interference with reaction mechanisms [23]. Studies have shown that branched alkane solvents enable reaction efficiencies of 90-98% in specialty chemical manufacturing processes [23].

XLogP3

5.3

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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